3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with a dione moiety at positions 2 and 2. Such structural features are common in bioactive molecules targeting enzymes or receptors, such as kinases or adrenergic receptors .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16-8-4-3-7-14(16)23-19(25)18-15(9-12-28-18)22(20(23)26)13-17(24)21-10-5-2-6-11-21/h3-4,7-9,12H,2,5-6,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDISJMXAXYXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thienopyrimidine family, which is recognized for its diverse biological activities. The structural features of this compound indicate potential interactions with various biological targets, making it a significant subject of interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl group and a piperidine moiety. This unique combination enhances its binding affinity to specific biological targets compared to other derivatives in the thienopyrimidine class.
Research indicates that compounds similar to 3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione engage in various biological pathways. Notably, molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action. Such studies reveal that the compound may interact with key enzymes and receptors involved in cancer progression and other diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines (e.g., NCI-H1975). |
| Antimicrobial | Shows promising activity against several bacterial strains. |
| Antioxidant | Exhibits properties that reduce oxidative stress in cellular models. |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the in vitro antitumor activity of thieno[3,2-d]pyrimidines, including derivatives similar to our compound. The results indicated significant inhibition of cancer cell lines such as A549 and NCI-H460 using assays like MTT and ELISA for kinase inhibition .
- Comparison with Other Compounds : The table below compares the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-thieno[3,2-d]pyrimidine | Structure | Anticancer |
| 4-(methylthio)-thieno[3,2-d]pyrimidine | Structure | Antimicrobial |
| 5-(dimethylamino)-thieno[3,2-d]pyrimidine | Structure | Antioxidant |
Synthesis and Modification
The synthesis of 3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps that allow for modifications to enhance biological activity and selectivity. Various synthetic routes have been explored to optimize the compound's pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 930982-69-7): Structural Differences: Replaces the 2-methoxyphenyl group with a 2,4-difluorophenyl substituent. Fluorine atoms enhance electronegativity and metabolic stability compared to the methoxy group. Applications: Studied for kinase inhibition but lacks piperidine-derived side chains, limiting receptor-binding versatility.
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Structural Differences: Incorporates a pyrazolo-pyrimidine hybrid instead of the dione moiety. This modification enhances aromatic stacking but reduces hydrogen-bonding capacity. Synthesis: Achieved via Vilsmeier–Haack reaction and subsequent cyclization (82% yield) . Bioactivity: Demonstrates antiproliferative activity in cancer cell lines, attributed to intercalation with DNA or kinase inhibition.
Side-Chain Variations
- Piperidine-Substituted Analogues: Example: (E)-4-((4-(4-(2-Cyanovinyl)-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidine derivatives. Key Differences: Piperidine is directly linked via an amino group rather than an oxoethyl spacer. This enhances basicity (pKa ~10.5) and may improve interactions with cationic binding pockets in receptors like α1-adrenergic receptors . Pharmacological Relevance: Piperidine-containing analogues show subtype-selective α1A-AR binding in neuronal and vascular tissues, with implications for cardiovascular and CNS therapeutics .
- 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione: Structural Differences: Replaces the thieno-pyrimidine core with a simpler pyrimidine-dione scaffold. The cyclohexyl and p-tolyl groups increase hydrophobicity, reducing aqueous solubility (logS ~-4.2). Synthesis: Prepared via multi-step cyclization; lacks the thiophene ring’s electronic effects, diminishing π-conjugation .
Functional Group Impact on Bioactivity
Methoxy vs. Hydroxy Groups :
- The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects compared to hydroxylated analogues (e.g., 6-hydroxy-5-(2-(4-hydroxy-2-oxo-chromen-3-yl)ethyl)-1,3-dimethylpyrimidine-2,4-dione). Hydroxyl groups enhance hydrogen bonding but increase susceptibility to glucuronidation .
- Dione vs. Oxazine Moieties: Thieno[2,3-d][1,3]oxazine-2,4-diones (e.g., 5,6-dimethyl derivatives) lack the pyrimidine-dione’s keto groups, reducing polarity and altering binding to ATP-binding pockets in kinases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity yields of this thieno[3,2-d]pyrimidine-dione derivative?
- Methodological Answer : The synthesis typically involves cyclocondensation of intermediates such as 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with nucleophiles (e.g., thioacetamide) in acetic acid, followed by alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base . Purification via column chromatography and recrystallization (e.g., from ethanol/water mixtures) is critical to achieve ≥95% purity. Reaction progress should be monitored by TLC or HPLC .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxyphenyl, piperidinyl) and verify stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed vs. calculated for C20H21N3O3S).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly for polymorph identification .
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use standardized assays such as:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to evaluate effects on target binding .
- Piperidine Modifications : Introduce substituents on the piperidine ring (e.g., methyl, fluorine) to modulate lipophilicity and bioavailability .
- Thieno-Pyrimidine Core : Compare activity of thieno[3,2-d]pyrimidine-dione derivatives with pyrido[2,3-d]pyrimidines to assess core-specific effects .
Q. What computational approaches are suitable for predicting physicochemical properties and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze stability in aqueous and lipid bilayer environments.
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding to kinases (e.g., EGFR, CDK2) .
- ADMET Prediction : Tools like SwissADME to estimate logP, solubility, and CYP450 interactions .
Q. How should contradictory data in biological assays (e.g., variable IC50 values) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
- Batch Reproducibility : Verify compound purity (HPLC) and solubility (DLS for aggregation checks).
- Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
Data-Driven Design and Validation
Q. What crystallization conditions are optimal for obtaining high-resolution X-ray structures?
- Methodological Answer : Slow evaporation from DMSO/EtOH mixtures at 4°C yields monoclinic crystals (space group P21/c). Diffraction data should be collected at 100 K with synchrotron radiation (λ = 0.71073 Å) to resolve piperidine conformation and hydrogen-bonding networks .
Q. How can metabolic stability be assessed in vitro?
- Methodological Answer :
- Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS.
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
